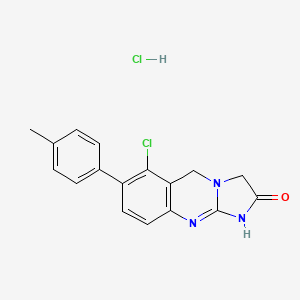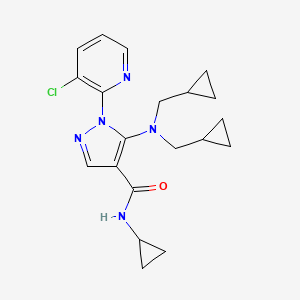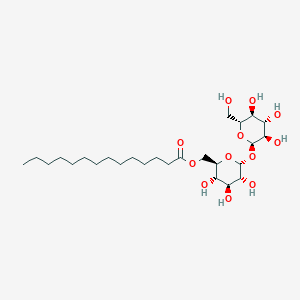
Trehalose C14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trehalose C14 is a non-reducing disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. It is widely distributed in nature and found in various organisms, including bacteria, fungi, plants, and invertebrates. This compound is known for its exceptional stability and ability to protect biological structures under stress conditions, such as desiccation, heat, and oxidation .
準備方法
Synthetic Routes and Reaction Conditions
Trehalose C14 can be synthesized through several methods. One common approach involves the enzymatic conversion of maltose using trehalose synthase. This enzyme catalyzes the intramolecular rearrangement of maltose to form trehalose . Another method involves the chemical synthesis using ethylene oxide addition reactions between acetylated glucose derivatives .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation. Specific strains of bacteria or fungi are cultured under controlled conditions to produce trehalose, which is then extracted and purified. This method is favored due to its efficiency and scalability .
化学反応の分析
Types of Reactions
Trehalose C14 undergoes various chemical reactions, including:
Oxidation: Trehalose can be oxidized to form trehalose aldehyde or carboxylic acids.
Reduction: Reduction of trehalose can yield trehalitol.
Substitution: Trehalose can undergo substitution reactions where hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation.
Major Products
Oxidation: Trehalose aldehyde, trehalose carboxylic acids.
Reduction: Trehalitol.
Substitution: Acetylated or benzoylated trehalose derivatives.
科学的研究の応用
Trehalose C14 has a wide range of applications in scientific research:
Chemistry: Used as a stabilizing agent for proteins and enzymes during chemical reactions.
Biology: Acts as an osmoprotectant and chemical chaperone, protecting cells from stress conditions.
Medicine: Investigated for its potential in treating neurodegenerative diseases and as a cryoprotectant in cryopreservation.
Industry: Used in food preservation, cosmetics, and pharmaceuticals for its stabilizing properties
作用機序
Trehalose C14 exerts its protective effects through several mechanisms:
Osmoprotection: It helps maintain cellular osmotic balance under stress conditions.
Chemical Chaperone: Stabilizes proteins and prevents their denaturation.
Free Radical Scavenger: Reduces oxidative stress by scavenging free radicals.
Water Replacement: Replaces water molecules in dehydrated cells, preventing damage.
類似化合物との比較
Similar Compounds
Trehalosamine: An amino sugar derivative of trehalose with similar protective properties but additional pH buffering activity.
Sucrose: Another non-reducing disaccharide with similar stabilizing properties but less effective under extreme conditions.
Maltose: A reducing disaccharide with different stability and reactivity profiles compared to trehalose.
Uniqueness
Trehalose C14 is unique due to its high stability, resistance to acid hydrolysis, and ability to form non-hygroscopic glass. These properties make it exceptionally effective in protecting biological structures under various stress conditions .
特性
分子式 |
C26H48O12 |
|---|---|
分子量 |
552.7 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl tetradecanoate |
InChI |
InChI=1S/C26H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(28)35-15-17-20(30)22(32)24(34)26(37-17)38-25-23(33)21(31)19(29)16(14-27)36-25/h16-17,19-27,29-34H,2-15H2,1H3/t16-,17-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 |
InChIキー |
LRXBVTKVELRWDT-MPBWFABASA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


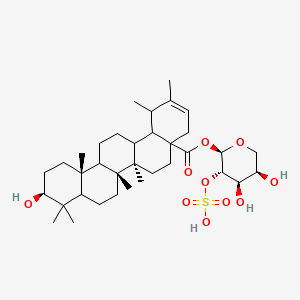
![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)


![(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12372878.png)
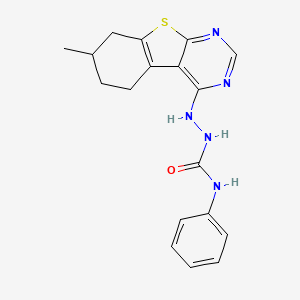
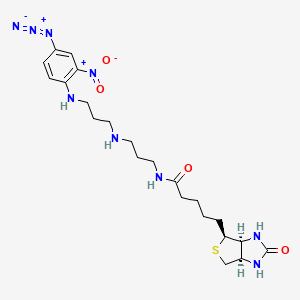
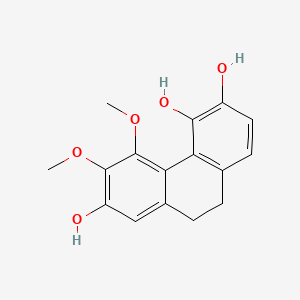
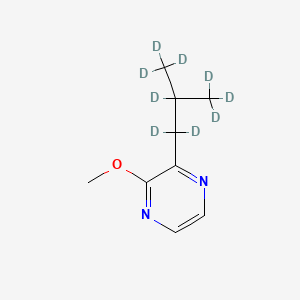
![disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B12372912.png)

